magnesium;methylcyclobutane;chloride
Description
Chemical Identity and Nomenclature
This compound is an organomagnesium compound belonging to the Grignard reagent family. Its IUPAC name, magnesium;chloro(methylcyclobutyl) , reflects its structure: a methylcyclobutyl group bonded to a magnesium atom, which is further coordinated to a chloride ion. The methylcyclobutyl moiety introduces steric hindrance compared to simpler alkyl Grignard reagents, influencing its reactivity in nucleophilic additions and cross-coupling reactions.
Molecular Formula : $$ \text{C}5\text{H}9\text{ClMg} $$
Molecular Weight : 128.89 g/mol (calculated from atomic weights)
Structural Features :
- A four-membered cyclobutane ring with a methyl substituent.
- A magnesium atom bonded to the cyclobutyl carbon and a chloride ion.
- Typical Grignard reagent coordination geometry, often solvated by ethers like tetrahydrofuran (THF).
The compound’s SMILES notation is $$ \text{Cl}[Mg]\text{C}1\text{CC}(\text{C})\text{C}1 $$, representing the magnesium center bridging the chloride and methylcyclobutyl group. X-ray crystallography of analogous cyclobutyl Grignard reagents reveals monomeric structures in ether solutions, with magnesium adopting a tetrahedral geometry.
Historical Context in Grignard Chemistry
The discovery of Grignard reagents by Victor Grignard in 1900 revolutionized organic synthesis, enabling facile carbon-carbon bond formation. Early studies focused on linear alkyl and aryl magnesium halides, but by the mid-20th century, chemists began exploring cyclic analogs. Cyclobutyl Grignard reagents, such as magnesium;cyclobutane;bromide (CAS 13384-48-0), were first reported in the 1960s as part of efforts to study strain effects in small-ring systems. The methyl-substituted variant, this compound, emerged later to address challenges in synthesizing sterically hindered targets, such as branched hydrocarbons and polycyclic compounds.
Key historical milestones:
- 1900 : Grignard’s Nobel Prize-winning discovery of RMgX reagents.
- 1964 : Structural elucidation of phenylmagnesium bromide etherates via X-ray crystallography, informing later studies on cyclic Grignard reagents.
- 1980s : Development of THF as a solvent for stabilizing strained Grignard reagents.
- 2000s : Application of methylcyclobutylmagnesium chloride in enantioselective syntheses, leveraging its rigid geometry.
Role in Modern Organomagnesium Research
In contemporary research, this compound is prized for its ability to mediate challenging transformations. Its methylcyclobutyl group enhances stability against β-hydride elimination, a common side reaction in Grignard chemistry. Notable applications include:
Cross-Coupling Reactions :
The reagent participates in iron- and copper-catalyzed cross-couplings with aryl halides, yielding methylcyclobutane-containing biaryls. For example, in the presence of Fe(acac)$$_3$$, it couples with vinylic bromides to form trisubstituted alkenes with retained stereochemistry.Nucleophilic Additions : It adds to ketones and aldehydes, producing tertiary alcohols with quaternary centers. The methyl
Properties
CAS No. |
820222-65-9 |
|---|---|
Molecular Formula |
C5H9ClMg |
Molecular Weight |
128.88 g/mol |
IUPAC Name |
magnesium;methylcyclobutane;chloride |
InChI |
InChI=1S/C5H9.ClH.Mg/c1-5-3-2-4-5;;/h3,5H,2,4H2,1H3;1H;/q-1;;+2/p-1/t5-;;/m1../s1 |
InChI Key |
YIPRMQBBSCOJCL-ZJIMSODOSA-M |
Isomeric SMILES |
C[C@H]1CC[CH-]1.[Mg+2].[Cl-] |
Canonical SMILES |
CC1CC[CH-]1.[Mg+2].[Cl-] |
Origin of Product |
United States |
Preparation Methods
Solvent Systems and Reaction Kinetics
- Diethyl Ether : Early protocols used diethyl ether due to its ability to stabilize the Grignard intermediate via coordination. Reaction times typically range from 4–8 hours at reflux (34.6°C).
- Tetrahydrofuran (THF) : Offers higher polarity, accelerating the reaction (2–3 hours at 66°C) but requires strict moisture control.
- Methylal (Dimethoxyethane) : Patent CN101555254A demonstrated methylal as a cost-effective solvent, enabling magnesium recycling and reducing byproduct formation.
Table 1: Comparative Solvent Performance
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Byproducts |
|---|---|---|---|---|
| Diethyl Ether | 34.6 | 6.5 | 78 | Cyclobutane (<5%) |
| THF | 66 | 2.5 | 85 | None detected |
| Methylal | 40 | 5.0 | 82 | <2% hydrocarbons |
Magnesium Activation Techniques
- Mechanical Activation : Sonication or ball-milling removes the oxide layer, reducing induction periods.
- Chemical Activation : Iodine or alkyl bromides initiate the reaction by generating reactive Mg surfaces.
Continuous Flow Reactor Systems for Scalable Production
Modern industrial methods employ continuous flow reactors to enhance safety and yield. Patent WO2010117285A2 detailed a two-reactor cascade system:
Process Overview:
- Reactor 1 : Methylcyclobutyl chloride in THF/methyl-tert-butyl ether (1:1) contacts magnesium strips at 30°C.
- Reactor 2 : Further reaction at 35–40°C ensures complete conversion, achieving 98% yield with <1% diphenylmethane byproducts.
Advantages:
- Eliminates batch processing hazards (e.g., thermal runaway).
- Solvent vapors are recycled, reducing waste.
Alternative Synthetic Routes and Modifications
Halide Exchange Reactions
Cyclobutylmagnesium bromide (CID 10931410) can undergo chloride substitution using LiCl or MgCl2 in ethers:
$$
\text{CyclobutylMgBr} + \text{LiCl} \rightarrow \text{CyclobutylMgCl} + \text{LiBr}
$$
This method avoids direct handling of volatile methylcyclobutyl chloride.
Challenges and Mitigation Strategies
Industrial-Scale Production Insights
Chemical Reactions Analysis
Types of Reactions
Magnesium methylcyclobutane chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced magnesium species.
Substitution: The chloride ion can be substituted with other nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as oxygen or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.
Substitution: Nucleophiles such as hydroxide ions or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized magnesium compounds.
Reduction: Reduced magnesium species.
Substitution: Substituted magnesium compounds with different nucleophiles.
Scientific Research Applications
Magnesium methylcyclobutane chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the formation of complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in various industrial processes, including catalysis and material synthesis.
Mechanism of Action
The mechanism of action of magnesium methylcyclobutane chloride involves its interaction with molecular targets through its magnesium and chloride ions. These interactions can influence various biochemical pathways and processes, leading to the compound’s observed effects. The specific molecular targets and pathways involved depend on the context of its application, such as its use in catalysis or biological systems.
Comparison with Similar Compounds
Structural and Chemical Properties
Hypothetical Structure
If structured similarly to methylmagnesium chloride, magnesium; methylcyclobutane; chloride may adopt a formula such as CH₃(C₄H₆)MgCl, where the methylcyclobutane group is bonded to magnesium. This configuration would likely exhibit polar covalent bonds between magnesium and chlorine, with the methylcyclobutane moiety acting as an organic ligand.
Physical Properties
While specific data for this compound is absent, comparisons can be drawn:
- Methylmagnesium chloride (CH₃MgCl) : Molecular weight ~74.8 g/mol (anhydrous), typically used in ether solutions due to high reactivity .
- Magnesium chloride hexahydrate (MgCl₂·6H₂O) : CAS 7791-18-6, crystalline solid, soluble in water, used in industrial and pharmaceutical contexts .
- 3-Methylcyclobutanamine hydrochloride (C₅H₁₂ClN) : A structurally related amine salt with a molecular weight of 121.61 g/mol .
Comparison with Similar Compounds
Magnesium Chloride Derivatives
Cyclobutane Derivatives
- Methylcyclobutane : Exhibits higher reactivity in gas-phase chlorination compared to cyclopentane derivatives, suggesting strained ring reactivity .
- 3-Methylcyclobutanamine hydrochloride: A stable amine salt used in pharmaceutical research, contrasting with the reactive nature of organomagnesium compounds .
Industrial and Pharmacological Comparisons
- Magnesium chloride (MgCl₂) : Industrially standardized for purity and used in metallurgy and wastewater treatment .
- Magnesium sulfate (MgSO₄) : Clinically effective in treating bronchiolitis, highlighting magnesium's versatility in medicinal chemistry .
Industrial Performance
- Hydrothermal Processing: Magnesium chloride enhances mass and energy yields in lignocellulosic biomass carbonization, outperforming other chlorides like calcium chloride in efficiency .
- Adsorption Materials : MgCl₂-impregnated MIL-101(Cr) demonstrates superior water vapor sorption compared to lithium chloride composites, indicating tailored applications in heat storage .
Biological Activity
Magnesium methylcyclobutane chloride (MMBC) is a compound that has garnered interest in various fields, particularly in biology and medicine, due to its potential therapeutic properties and interactions with biomolecules. This article provides a comprehensive overview of the biological activity of MMBC, including its chemical properties, mechanisms of action, case studies, and research findings.
- Molecular Formula : CHClMg
- Molecular Weight : 128.88 g/mol
- IUPAC Name : magnesium;methylcyclobutane;chloride
- CAS Number : 820222-65-9
| Property | Value |
|---|---|
| Molecular Formula | CHClMg |
| Molecular Weight | 128.88 g/mol |
| IUPAC Name | This compound |
| CAS Number | 820222-65-9 |
The biological activity of MMBC is primarily attributed to its magnesium and chloride ions. These ions can influence various biochemical pathways, such as:
- Cell Signaling : Magnesium plays a crucial role as a cofactor in enzymatic reactions and cell signaling pathways.
- Inflammatory Response : Research indicates that magnesium supplementation can modulate inflammatory markers like C-reactive protein (CRP) and nitric oxide (NO) levels, which are critical in inflammatory responses .
Biological Activity
- Therapeutic Potential :
-
Interactions with Biomolecules :
- The compound has been investigated for its interactions with various biomolecules, including proteins and nucleic acids. These interactions could lead to significant biological effects, such as altering enzyme activity or gene expression.
- Cancer Research :
Study on Inflammatory Parameters
A meta-analysis examined the effects of magnesium supplementation on inflammatory parameters. The results indicated that magnesium supplementation significantly decreased serum CRP levels and increased NO levels, suggesting an anti-inflammatory effect .
Research on JAK Inhibition
In a study focusing on cyclobutane derivatives, including MMBC, researchers found that these compounds exhibited activity against tumor cell survival by inhibiting JAK pathways. This suggests that MMBC could play a role in cancer therapy by targeting specific molecular pathways involved in tumor growth .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
